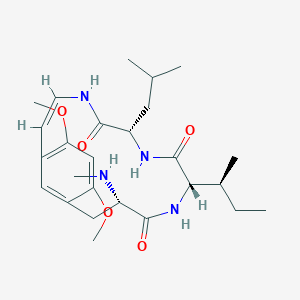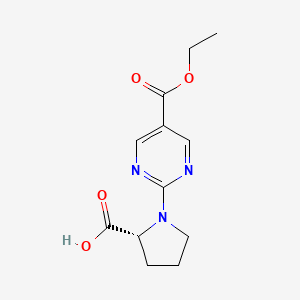
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is a compound that features a pyrimidine ring substituted with an ethoxycarbonyl group at the 5-position and a D-proline moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline typically involves the condensation of a pyrimidine derivative with an ethoxycarbonyl group and a D-proline derivative. One common method involves the use of carboxylic acid chlorides and amines under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the selectivity and efficiency of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with higher oxidation states, while substitution reactions can introduce new functional groups to the pyrimidine ring .
Applications De Recherche Scientifique
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Uniqueness
(5-(Ethoxycarbonyl)pyrimidin-2-YL)-D-proline is unique due to its specific substitution pattern and the presence of the D-proline moiety, which may confer distinct biological activities and chemical properties compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C12H15N3O4 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
(2R)-1-(5-ethoxycarbonylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-2-19-11(18)8-6-13-12(14-7-8)15-5-3-4-9(15)10(16)17/h6-7,9H,2-5H2,1H3,(H,16,17)/t9-/m1/s1 |
Clé InChI |
JTVMKRKIRDFMOJ-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)C1=CN=C(N=C1)N2CCC[C@@H]2C(=O)O |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E,3Z)-1-(4-bromophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13059006.png)
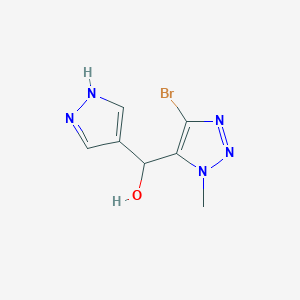
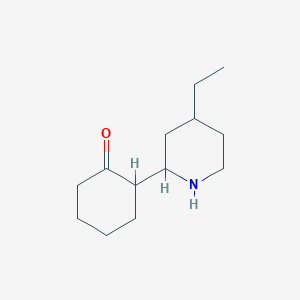
![3,5-Dimethyl-4,5,7,8,12-pentaazatricyclo[6.4.0.0,2,6]dodeca-1,3,6-triene](/img/structure/B13059033.png)

![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)

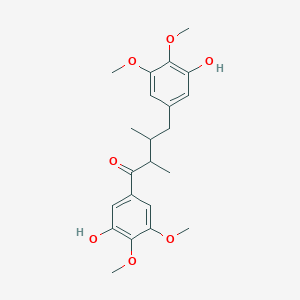
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)

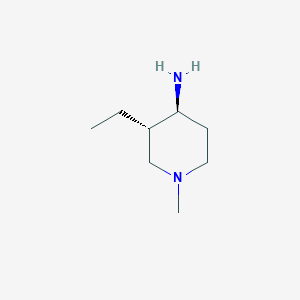
![tert-Butyl 3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]azetidine-1-carboxylate](/img/structure/B13059073.png)
![4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059080.png)
